molecular formula C14H9Cl2N3O2S B4037429 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B4037429
M. Wt: 354.2 g/mol
InChI Key: WUPZZNCCLLTJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 3,4-dichlorophenyl group at position 1 and a pyrimidin-2-ylsulfanyl moiety at position 2. Though direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest possible applications in growth inhibition or enzyme modulation due to its heterocyclic and halogenated substituents .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-9-3-2-8(6-10(9)16)19-12(20)7-11(13(19)21)22-14-17-4-1-5-18-14/h1-6,11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPZZNCCLLTJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the reaction of maleic anhydride with an appropriate amine.

    Introduction of the dichlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3,4-dichlorophenyl group, often using a halogenation reaction.

    Attachment of the pyrimidinylsulfanyl group: This is typically done through a nucleophilic substitution reaction, where a pyrimidinylsulfanyl group is introduced to the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties, particularly against various types of cancer cells. Studies have focused on its mechanism of action, which involves inhibition of specific signaling pathways associated with cancer cell proliferation.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer agents .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit enzymes involved in cancer metabolism. Specifically, it targets mutant isocitrate dehydrogenase (IDH), which is often mutated in gliomas and acute myeloid leukemia (AML).

  • Case Study : A patent application (WO2013046136A1) describes the use of similar pyrimidine derivatives as inhibitors of mutant IDH. These compounds demonstrated efficacy in reducing tumor growth in preclinical models by restoring normal metabolic pathways .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound. Its structural features allow it to interact with bacterial enzymes, potentially leading to bacterial cell death.

  • Research Findings : Preliminary studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. Further optimization could lead to the development of new antibiotics .

Data Tables

Application AreaMechanism of ActionReference
Anticancer ActivityInduction of apoptosis via caspase activationJournal of Medicinal Chemistry
Enzymatic InhibitionInhibition of mutant IDHPatent WO2013046136A1
Antimicrobial ActivityInteraction with bacterial enzymesPreliminary studies

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Reported/Predicted Bioactivity Reference
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3,4-Dichlorophenyl, Pyrimidinylsulfanyl Hypothesized growth inhibition (based on dichlorophenyl analogs) -
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone Chalcone OH, Pyridine Antioxidant, anti-inflammatory
BTdCPU Di-substituted urea Benzo[d][1,2,3]thiadiazol-6-yl, 3,4-Dichlorophenyl Growth inhibition
NCPdCPU Di-substituted urea 2-Chloro-5-nitrophenyl, 3,4-Dichlorophenyl Growth inhibition

Research Findings and Hypotheses

  • Structural Advantages : The pyrrolidine-2,5-dione core may enhance metabolic stability compared to ureas or chalcones, which are prone to hydrolysis or oxidation, respectively.
  • Sulfur Interactions: The pyrimidinylsulfanyl group could facilitate covalent or non-covalent interactions with cysteine residues or metal ions in enzymes.
  • Limitations : Absence of direct pharmacological data for the target compound necessitates further studies to validate bioactivity hypotheses.

Biological Activity

The compound 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H10Cl2N2OS\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_2\text{OS}

This structure features a pyrrolidine ring with a dichlorophenyl group and a pyrimidinylsulfanyl moiety, which are critical for its biological activity.

  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : Research indicates that derivatives of pyrrolidine-2,5-dione can inhibit IDO1, an enzyme involved in L-tryptophan metabolism. This inhibition may enhance anti-tumor immunity by preventing the immune suppression often induced by tryptophan catabolism .
  • Antimicrobial Activity : The compound has shown promise as an antibacterial agent against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The mechanism involves targeting essential proteins like PBP3, which is crucial for bacterial cell wall synthesis .
  • Antiproliferative Effects : The presence of the 3,4-dichlorophenyl group has been linked to significant antiproliferative activity against various cancer cell lines, suggesting a potential role in cancer treatment .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Target/Mechanism Reference
IDO1 InhibitionEnhances anti-tumor immunity
Antibacterial ActivityInhibits PBP3 in Pseudomonas aeruginosa
Antiproliferative EffectsInhibits cancer cell proliferation
CytotoxicityAffects various cancer cell lines

Case Studies

  • Cancer Treatment : In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values indicate potent activity comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : A study screening a library of compounds identified several pyrrolidine derivatives with significant antibacterial activity against Pseudomonas aeruginosa. The optimized compounds exhibited minimal cytotoxicity while maintaining high target inhibition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.